molecular formula C24H19ClN4O2 B2875369 2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1357853-37-2

2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No.: B2875369
CAS No.: 1357853-37-2
M. Wt: 430.89
InChI Key:
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Description

2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a useful research compound. Its molecular formula is C24H19ClN4O2 and its molecular weight is 430.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is part of a broader class of compounds that have been explored for their potential in various chemical syntheses and applications in medicinal chemistry. For instance, related compounds have been synthesized through reactions involving amino derivatives and diethyl malonic esters, leading to various malonyl derivatives. These compounds have shown potential in forming mesoionic compounds and other derivatives through dehydration and methyl derivative reactions, which are essential for developing psychotropic agents (Orzalesi et al., 1977).

Antimicrobial and Antifungal Activity

Some derivatives of the triazoloquinazoline family have been synthesized with potent antimicrobial and antifungal properties. These compounds were obtained through various chemical reactions, including condensation with chalcones and hydrazinyl benzenesulfonamide hydrochloride, leading to novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, showcasing their potential in developing new antimicrobial agents (Hassan, 2013).

Green Chemistry and Sustainable Synthesis

The compound's derivatives also play a role in green chemistry, emphasizing environmentally friendly and sustainable chemical processes. For example, a synthesis approach for quinazoline-2,4(1H,3H)-dione derivatives, which are crucial intermediates in pharmaceuticals, has been developed using chemical fixation of CO2 to 2-aminobenzonitriles. This method represents a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, aligning with green chemistry principles by utilizing nontoxic, inexpensive, and readily available starting materials (Vessally et al., 2017).

Antitumoral Properties

Moreover, certain benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives synthesized through three-component coupling have shown potent antitumoral properties. These findings indicate the compound's derivatives' potential utility in cancer research and therapy, further underscoring the importance of this class of compounds in scientific research (Wu et al., 2013).

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2/c1-16-10-12-17(13-11-16)14-27-22(30)19-7-3-5-9-21(19)29-23(27)26-28(24(29)31)15-18-6-2-4-8-20(18)25/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDDYPWBPFZSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.